molecular formula C17H12BrN3O3 B3451965 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile

4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile

Cat. No.: B3451965
M. Wt: 386.2 g/mol
InChI Key: WMCWSZJOLQZUNP-UHFFFAOYSA-N
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Description

4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and a methoxybenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile oxide under appropriate conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the methoxybenzonitrile moiety: This can be done through a nucleophilic substitution reaction, where a methoxybenzonitrile derivative reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the methoxybenzonitrile moiety can modulate its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile stands out due to its combination of an oxadiazole ring and a methoxybenzonitrile moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy]-3-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c1-22-15-8-11(9-19)2-7-14(15)23-10-16-20-17(21-24-16)12-3-5-13(18)6-4-12/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCWSZJOLQZUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile
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4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile
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4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile
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4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile
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4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile
Reactant of Route 6
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4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile

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